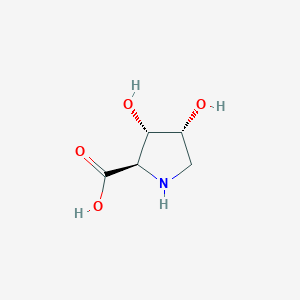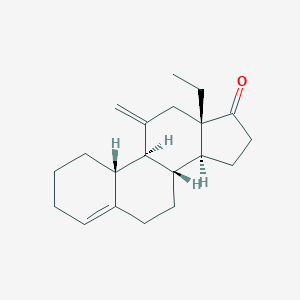
1-Phenyl-2-carbamoylethylgermanium sesquioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-carbamoylethylgermanium sesquioxide is a chemical compound that has been studied for its potential applications in scientific research. It is a type of organogermanium compound that contains a germanium atom, a phenyl group, and a carbamoyl group. This compound has been found to have interesting properties that make it useful in various research fields.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-carbamoylethylgermanium sesquioxide is not fully understood. However, it is thought to act by scavenging free radicals and other reactive oxygen species, which can cause damage to cells and tissues. Additionally, it may activate various cellular signaling pathways that are involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-Phenyl-2-carbamoylethylgermanium sesquioxide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. Additionally, it has been shown to protect cells from radiation-induced damage and to improve cell survival in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Phenyl-2-carbamoylethylgermanium sesquioxide in lab experiments is its antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, its potential use as a radioprotective agent makes it useful in the study of radiation-induced damage. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-Phenyl-2-carbamoylethylgermanium sesquioxide. One area of interest is the study of its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential cellular targets for its activity. Finally, the development of more efficient synthesis methods for this compound could make it more readily available for use in research.
Synthesis Methods
The synthesis of 1-Phenyl-2-carbamoylethylgermanium sesquioxide can be achieved through a multistep process. The first step involves the reaction of phenylmagnesium bromide with germanium tetrachloride to form phenylgermanium dichloride. This compound is then reacted with ethyl carbamate to form 1-phenyl-2-carbamoylethylgermanium dichloride. Finally, this compound is treated with hydrogen peroxide to form 1-Phenyl-2-carbamoylethylgermanium sesquioxide.
Scientific Research Applications
1-Phenyl-2-carbamoylethylgermanium sesquioxide has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been found to protect cells from radiation-induced damage.
properties
CAS RN |
105736-52-5 |
|---|---|
Product Name |
1-Phenyl-2-carbamoylethylgermanium sesquioxide |
Molecular Formula |
C18H20Ge2N2O5 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[[(3-amino-3-oxo-1-phenylpropyl)-oxogermyl]oxy-oxogermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O5/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
InChI Key |
WQWYFDBRHWSELB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
synonyms |
1-phenyl-2-carbamoylethylgermanium sesquioxide PCAGEO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
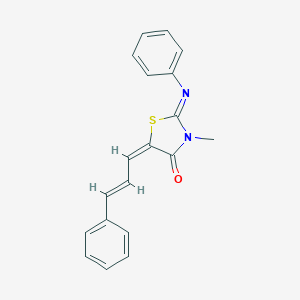
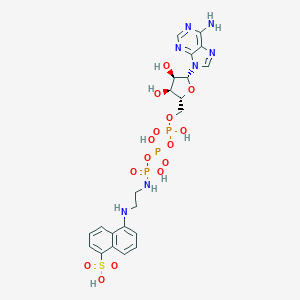

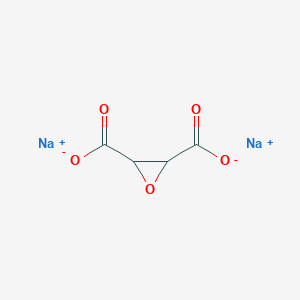
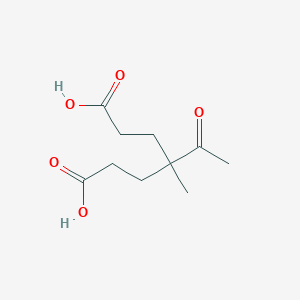

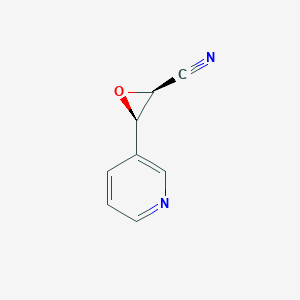
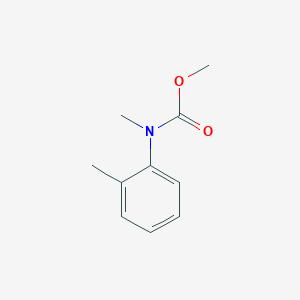

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
